1,4-Dicyano-2-butene
Overview
Description
1,4-Dicyano-2-butene is an organic compound with the molecular formula C6H6N2. It is a white to almost white crystalline solid with a melting point of 74-79°C and a boiling point of 120°C at 0.7 mmHg . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of various chemicals, including hexamethylene diamine, which is a precursor for nylon 66 .
Mechanism of Action
Target of Action
1,4-Dicyano-2-butene is a chemical compound used primarily as an intermediate in organic synthesis It is known to be a crucial intermediate in the synthesis of various organic compounds, including dyes, plastic additives, and rubber additives .
Mode of Action
The mode of action of this compound involves its reaction with other compounds in organic synthesis. For instance, it can be produced by reacting halogenated hydrocarbons with tricyanamine under alkaline conditions . This reaction forms a protected aminonitrile intermediate, which, upon deprotection, yields this compound .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its synthesis from halogenated hydrocarbons requires alkaline conditions . Additionally, it is soluble in methanol , suggesting that its reactivity and stability could be influenced by the solvent used. It’s also worth noting that this compound is a potentially hazardous compound, and appropriate safety measures should be taken when handling it .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dicyano-2-butene can be synthesized through several methods:
From 1,3-butadiene and cuprous cyanide: This reaction occurs in heptane at reflux in the presence of iodine, yielding this compound with an 84% yield.
From 1,4-dichloro-2-butene and sodium cyanide: This reaction takes place in acetonitrile solvent with copper sulfate as a catalyst, achieving a yield of 93%.
From acetylene and trimethylsilyl acetonitrile: This method involves a coupling reaction catalyzed by cuprous iodide, followed by recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1,3-butadiene with cuprous cyanide or the reaction of 1,4-dichloro-2-butene with sodium cyanide. These methods are preferred due to their high yields and relatively straightforward reaction conditions .
Chemical Reactions Analysis
1,4-Dicyano-2-butene undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine, cuprous cyanide, sodium cyanide, and hydrazines. The major products formed from these reactions are cyanoacetaldehyde, hexamethylene diamine, β-phenylaminoacrylonitriles, and 5-aminopyrazoles .
Scientific Research Applications
1,4-Dicyano-2-butene has several scientific research applications:
Comparison with Similar Compounds
1,4-Dicyano-2-butene can be compared with other similar compounds such as:
1,4-Dichloro-2-butene: Used as a precursor in the synthesis of this compound.
3-Hexenedinitrile: Another nitrile compound with similar reactivity but different structural properties.
Hexamethylene diamine: A reduction product of this compound, used in the production of nylon 66.
The uniqueness of this compound lies in its dual cyano groups, which provide a high degree of reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
(E)-hex-3-enedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZXPLUMFUWHW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314365 | |
Record name | (3E)-3-Hexenedinitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline solid; [MSDSonline] | |
Record name | 3-Hexenedinitrile | |
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CAS No. |
18715-38-3, 1119-85-3 | |
Record name | (3E)-3-Hexenedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18715-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hexenedinitrile | |
Source | ChemIDplus | |
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Record name | 3-Hexenedinitrile, (3E)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018715383 | |
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Record name | 3-Hexenedinitrile | |
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Record name | (3E)-3-Hexenedinitrile | |
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Record name | Hex-3-enedinitrile | |
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Record name | (E)-hex-3-enedinitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.638 | |
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Record name | 3-HEXENEDINITRILE, (3E)- | |
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Record name | 3-HEXENEDINITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 1,4-dicyano-2-butene?
A1: this compound is an organic compound with the molecular formula C6H6N2. It features a four-carbon chain with a double bond between carbons 2 and 3. Two cyano (-CN) groups are attached to carbons 1 and 4, respectively.
Q2: How does this compound interact with transition metals like rhodium and iridium?
A: Research indicates that this compound can act as a bridging ligand between two transition metal centers. [] Specifically, it coordinates through its cyano groups to form dinuclear complexes with rhodium and iridium. This bridging interaction has been observed in complexes incorporating carbonyl and triphenylphosphine ligands as well. []
Q3: Can this compound undergo oxidative addition reactions with metal complexes?
A: Yes, studies have shown that certain iridium complexes containing this compound as a bridging ligand can undergo oxidative addition with halogens like iodine (I2). [] This leads to the formation of new complexes where the halogen atoms are directly bonded to the iridium centers, further demonstrating the reactivity of these systems.
Q4: What are some synthetic applications of this compound?
A: this compound is a valuable reagent in organic synthesis. It can be used to create longer polyene chains through condensation reactions with aldehydes. [] This method has been employed in the synthesis of carotenoids, a class of important natural pigments. []
Q5: Are there any known methods for producing cyanoacetaldehyde from this compound?
A: Yes, ozonolysis of this compound provides a viable pathway for synthesizing cyanoacetaldehyde. [] This reaction highlights the utility of this compound as a precursor for other valuable chemical building blocks.
Q6: What is known about the acidity of this compound?
A: Research suggests that this compound exhibits acidic properties due to the presence of the electron-withdrawing cyano groups. [] Studies on the detritiation of deuterated this compound in aqueous solutions provide insights into its acid-base behavior. []
Q7: Are there any industrial processes for preparing this compound?
A: Patents describe methods for producing this compound. One such process involves reacting dihalo-butenes (e.g., 1,2-dihalo-3-butene or 1,4-dihalo-2-butene) with hydrogen cyanide. [] This highlights the industrial relevance of this compound and its potential applications.
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